molecular formula C14H7Cl3N2S2 B2763682 5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole CAS No. 400082-16-8

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

Cat. No. B2763682
CAS RN: 400082-16-8
M. Wt: 373.69
InChI Key: PJJAYUSRMCZJMG-UHFFFAOYSA-N
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Description

“5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of “5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” can be analyzed based on similar compounds. For example, the crystal structure of human glycolate oxidase in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole has been determined . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .


Chemical Reactions Analysis

The chemical reactions involving “5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” can be inferred from the synthesis process. The key reactions include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” can be inferred from similar compounds. For example, 2-[(4-Chlorophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole has a molecular formula of CHClNS, an average mass of 304.818 Da, and a monoisotopic mass of 303.989563 Da .

Mechanism of Action

While the exact mechanism of action of “5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” is not specified in the retrieved papers, similar compounds have shown various biological activities. For instance, certain 1,3,4-thiadiazoles have displayed bioactivities such as anticonvulsant, antifungal, and antibacterial properties .

Future Directions

Future research could focus on exploring the potential biological activities of “5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole” and its derivatives. Given the wide range of biological activities associated with thiadiazoles, this compound could be a promising candidate for drug development .

properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2S2/c15-9-6-5-8(7-11(9)17)13-14(21-19-18-13)20-12-4-2-1-3-10(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJAYUSRMCZJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)sulfanyl-4-(3,4-dichlorophenyl)thiadiazole

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